molecular formula C10H13NO2 B8466116 3-[2-(Methylamino)phenyl]propanoic acid

3-[2-(Methylamino)phenyl]propanoic acid

Cat. No.: B8466116
M. Wt: 179.22 g/mol
InChI Key: APCRNXIILQRCKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-(Methylamino)phenyl]propanoic acid is a phenylpropanoic acid derivative characterized by a methylamino (-NHCH₃) substituent at the ortho position of the phenyl ring. This structural motif places it within a broader class of bioactive compounds, where the phenylpropanoic acid backbone is frequently modified to tune physicochemical properties and biological activity.

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

3-[2-(methylamino)phenyl]propanoic acid

InChI

InChI=1S/C10H13NO2/c1-11-9-5-3-2-4-8(9)6-7-10(12)13/h2-5,11H,6-7H2,1H3,(H,12,13)

InChI Key

APCRNXIILQRCKZ-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC=CC=C1CCC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Phenylpropanoic Acid Derivatives

Compound Name Substituents Biological Activity Key Properties
This compound 2-Methylamino Anticancer (hypothesized) Enhanced hydrogen bonding; moderate polarity
3-(2-(4-Chloro-N-methylbenzamido)phenyl)propanoic acid 4-Chloro-N-methylbenzamido Anticancer Increased lipophilicity; retinoid receptor modulation
3-(2,4′-Dihydroxy-3′,5′-dimethoxyphenyl)propanoic acid 2,4′-Dihydroxy-3′,5′-dimethoxy Antiasthmatic High polarity; antioxidant potential
3-(2-Thienyl)propanoic acid Thienyl ring (aromatic heterocycle) Research applications Altered π-π stacking; improved metabolic stability
2-(3-(Trifluoromethyl)phenyl)propanoic acid 3-Trifluoromethyl Unreported High electronegativity; resistance to oxidation

Physicochemical Properties

  • Solubility: The methylamino group confers moderate polarity, balancing solubility and membrane permeability. In contrast, hydroxylated derivatives () exhibit higher aqueous solubility but reduced bioavailability .
  • Acidity: The propanoic acid moiety (pKa ~4.5) ensures ionization at physiological pH, promoting protein binding. Electron-withdrawing groups (e.g., trifluoromethyl in ) lower the pKa, enhancing ionization and renal clearance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.